Cas no 337493-89-7 ([carboxymethyl-(2,4-dihydroxy-benzyl)-amino]-acetic Acid)
![[carboxymethyl-(2,4-dihydroxy-benzyl)-amino]-acetic Acid structure](https://es.kuujia.com/scimg/cas/337493-89-7x500.png)
[carboxymethyl-(2,4-dihydroxy-benzyl)-amino]-acetic Acid Propiedades químicas y físicas
Nombre e identificación
-
- [carboxymethyl-(2,4-dihydroxy-benzyl)-amino]-acetic Acid
- [CARBOXYMETHYL-(2,4-DIHYDROXYBENZYL)AMINO]-ACETIC ACID
- 2,2'-(2,4-dihydroxybenzylazanediyl)diacetic acid
- [Carboxymethyl-(2,4-dihydroxybenzyl)amino]acetic acid
- (CARBOXYMETHYL-(2,4-DIHYDROXY-BENZYL)-AMINO)-ACETIC ACID
- CS-0320331
- SR-01000537050
- 2,2'-((2,4-Dihydroxybenzyl)azanediyl)diacetic acid
- AKOS000520367
- SR-01000537050-1
- 2-[(carboxymethyl)[(2,4-dihydroxyphenyl)methyl]amino]acetic acid
- 2,2'-[(2,4-dihydroxybenzyl)imino]diacetic acid
- 2-[carboxymethyl-[(2,4-dihydroxyphenyl)methyl]amino]acetic acid
- STK678204
- [Carboxymethyl-(2,4-dihydroxybenzyl)amino]aceticacid
- 337493-89-7
- 2,4-Dihydroxybenzyliminodiacetic acid
-
- Renchi: InChI=1S/C11H13NO6/c13-8-2-1-7(9(14)3-8)4-12(5-10(15)16)6-11(17)18/h1-3,13-14H,4-6H2,(H,15,16)(H,17,18)
- Clave inchi: RUJCPBLFBWDYRR-UHFFFAOYSA-N
- Sonrisas: C1=CC(=C(C=C1O)O)CN(CC(=O)O)CC(=O)O
Atributos calculados
- Calidad precisa: 255.07400
- Masa isotópica única: 255.07428713g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 4
- Recuento de receptores de enlace de hidrógeno: 7
- Recuento de átomos pesados: 18
- Cuenta de enlace giratorio: 6
- Complejidad: 292
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 118Ų
- Xlogp3: -2
Propiedades experimentales
- PSA: 118.30000
- Logp: 0.06900
[carboxymethyl-(2,4-dihydroxy-benzyl)-amino]-acetic Acid Información de Seguridad
[carboxymethyl-(2,4-dihydroxy-benzyl)-amino]-acetic Acid Datos Aduaneros
- Código HS:2922509090
- Datos Aduaneros:
China Customs Code:
2922509090Overview:
2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported foodSummary:
2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
[carboxymethyl-(2,4-dihydroxy-benzyl)-amino]-acetic Acid PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1391001-5g |
2,2'-((2,4-Dihydroxybenzyl)azanediyl)diacetic acid |
337493-89-7 | 98% | 5g |
¥10801.00 | 2024-05-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1391001-1g |
2,2'-((2,4-Dihydroxybenzyl)azanediyl)diacetic acid |
337493-89-7 | 98% | 1g |
¥4291.00 | 2024-05-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1391001-2g |
2,2'-((2,4-Dihydroxybenzyl)azanediyl)diacetic acid |
337493-89-7 | 98% | 2g |
¥5768.00 | 2024-05-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1391001-500mg |
2,2'-((2,4-Dihydroxybenzyl)azanediyl)diacetic acid |
337493-89-7 | 98% | 500mg |
¥3108.00 | 2024-05-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1391001-10g |
2,2'-((2,4-Dihydroxybenzyl)azanediyl)diacetic acid |
337493-89-7 | 98% | 10g |
¥17087.00 | 2024-05-18 |
[carboxymethyl-(2,4-dihydroxy-benzyl)-amino]-acetic Acid Literatura relevante
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
337493-89-7 ([carboxymethyl-(2,4-dihydroxy-benzyl)-amino]-acetic Acid) Productos relacionados
- 2228322-91-4(methyl 2-hydroxy-2-1-(4-methyl-1,3-thiazol-5-yl)cyclopropylacetate)
- 75179-29-2(Boc-cys(trt)-osu)
- 1804128-40-2(4-(3,3-dimethylazetidin-2-yl)-1-methyl-1H-pyrazole)
- 1503915-79-4(5-(chloromethyl)-1-(2-fluoroethyl)-1H-1,2,4-triazole)
- 2228783-84-2(1-benzyl-3,5-dimethyl-4-(2-methylbut-3-yn-2-yl)-1H-pyrazole)
- 863595-14-6(2,4,6-trimethyl-N-(2-methyl-3-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzene-1-sulfonamide)
- 1805196-72-8(3-(Difluoromethyl)-2-hydroxy-6-iodo-5-methylpyridine)
- 1251597-61-1(N-[(4-ethylphenyl)methyl]-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide)
- 2228297-56-9(2-(2-bromo-4,6-dimethoxyphenoxy)ethan-1-amine)
- 959600-89-6(2-(4,4-DIFLUOROCYCLOHEXYL)ACETALDEHYDE)




